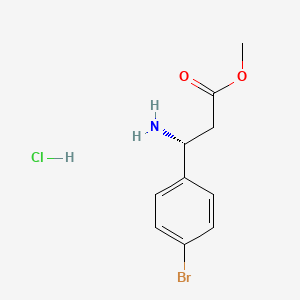![molecular formula C13H27N3O2 B6156368 tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate CAS No. 1782254-06-1](/img/no-structure.png)
tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate (TB4-MAPC) is an organic compound of the piperazine family and is a derivative of the amino acid lysine. It is a versatile compound that can be used in a variety of applications and has been studied extensively in the research field. TB4-MAPC has been used in the synthesis of various compounds, including polymersization and pharmaceuticals. In addition, TB4-MAPC has been studied for its potential use in medicinal and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate has been studied extensively in the research field and has a variety of applications. It has been used in the synthesis of polymers and pharmaceuticals, and has also been studied for its potential use in medicinal and therapeutic applications. For example, this compound has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease, as well as for its potential use as a drug delivery vehicle.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is not fully understood. However, it is believed to act by binding to certain proteins in the body, which then triggers a cascade of events that leads to the desired therapeutic effect. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
This compound has been studied for its potential use in the treatment of various diseases and conditions. In preclinical studies, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-Alzheimer’s disease properties. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of organic synthesis reactions. However, it is important to note that this compound is a highly reactive compound and should be handled with caution.
Zukünftige Richtungen
Future research on tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to determine the optimal dosage and administration of this compound for various diseases and conditions. Furthermore, further research should be conducted to identify potential drug-drug interactions and adverse events associated with this compound. Finally, future research should focus on exploring the potential use of this compound as a drug delivery vehicle.
Synthesemethoden
Tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate can be synthesized in a number of ways, including the use of a Wittig reaction and a Grignard reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene, while the Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alcohol. In both cases, the reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[3-(methylamino)propyl]piperazine-1-carboxylate involves the reaction of tert-butyl 4-piperidone-1-carboxylate with 3-(methylamino)propylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product.", "Starting Materials": [ "tert-butyl 4-piperidone-1-carboxylate", "3-(methylamino)propylamine", "coupling agent (e.g. EDCI or DCC)", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-piperidone-1-carboxylate and 3-(methylamino)propylamine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as dichloromethane.", "Step 5: Add tert-butyl chloroformate to the reaction mixture and stir for several hours at room temperature.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1782254-06-1 |
Molekularformel |
C13H27N3O2 |
Molekulargewicht |
257.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




